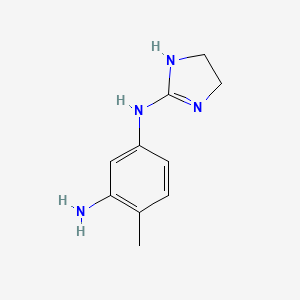
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene group attached to a 4-methylbenzene-1,3-diamine structure. This compound is part of a broader class of N-heterocyclic carbenes (NHCs), which are known for their stability and versatility in various chemical reactions. NHCs have gained significant attention in the field of coordination chemistry due to their strong σ-donating and weak π-accepting abilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with an appropriate imidazolidin-2-ylidene precursor. One common method is the condensation of N,N’-dimesitylformamidine with glyoxal in the presence of ammonium tetrafluoroborate . This reaction yields a zwitterionic imidazolinium salt, which can be further processed to obtain the desired imidazolidin-2-ylidene derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification and isolation of the product. The use of catalytic processes and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium in oxidative carbonylation conditions.
Reducing agents: Various hydrides and catalytic hydrogenation methods.
Electrophiles: For substitution reactions, electrophiles like aryl halides are commonly used.
Major Products
The major products formed from these reactions include imidazolidin-2-ones, various amine derivatives, and substituted imidazolidin-2-ylidene compounds.
Wissenschaftliche Forschungsanwendungen
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine exerts its effects involves its strong σ-donating and weak π-accepting abilities. This allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. The molecular targets and pathways involved include coordination with metal centers, facilitating reactions such as cross-coupling and hydrogenation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidin-2-ylidene core but differ in their functional groups and reactivity.
Benzimidazolidin-2-ones: Similar in structure but with a benzimidazole ring, these compounds have different electronic properties and applications.
N-Heterocyclic Carbenes (NHCs): A broader class that includes various imidazolidin-2-ylidene derivatives with different substituents.
Uniqueness
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is unique due to its specific combination of the imidazolidin-2-ylidene group and the 4-methylbenzene-1,3-diamine structure. This combination imparts distinct electronic properties and reactivity, making it particularly useful in forming stable metal complexes and participating in catalytic reactions .
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
QMVOITDAPWOGIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NCCN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)

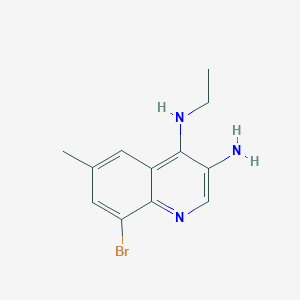


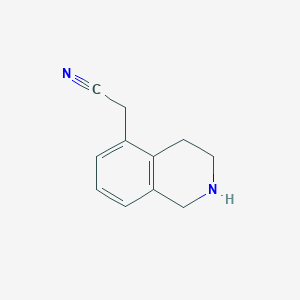
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)

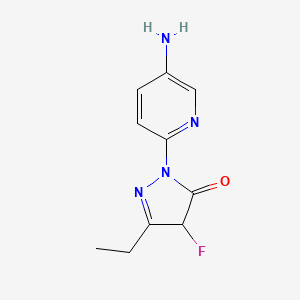
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
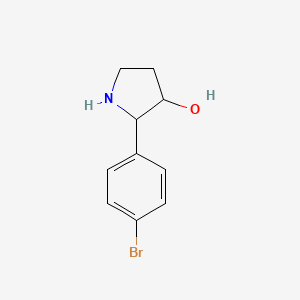
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)

![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
